3,5-bis(difluoromethyl)-1-(4-isopropoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3,5-bis(difluoromethyl)-1-(4-isopropoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BDP, is a potent and selective inhibitor of human neutrophil elastase. It is a small molecule that has shown great potential in the treatment of various inflammatory diseases.
Mechanism of Action
BDP inhibits the activity of human neutrophil elastase by binding to its active site. This prevents the enzyme from degrading elastin, which is a major component of lung tissue. By reducing the degradation of elastin, BDP helps to maintain the structural integrity of lung tissue and prevent the development of inflammation.
Biochemical and Physiological Effects:
BDP has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce the recruitment of neutrophils to the lungs, which is a key feature of inflammation. In addition, BDP has been shown to improve lung function in animal models of COPD and ARDS.
Advantages and Limitations for Lab Experiments
One of the major advantages of BDP is its high selectivity for human neutrophil elastase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, the high potency of BDP also means that it can be toxic at high concentrations. This can make it difficult to use in cell culture experiments, where the concentration of the compound needs to be carefully controlled.
Future Directions
There are several potential future directions for research on BDP. One area of interest is the development of new formulations of the compound that can be delivered directly to the lungs. This could improve the efficacy of BDP in the treatment of lung diseases such as COPD and ARDS. Another area of interest is the development of new inhibitors of human neutrophil elastase that are based on the structure of BDP. These compounds could have improved selectivity and potency compared to BDP, and could be useful in the treatment of a wider range of inflammatory diseases.
Scientific Research Applications
BDP has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of human neutrophil elastase, which is a key enzyme involved in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). BDP has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-8(2)24-10-5-3-9(4-6-10)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBLNMRNMDZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yloxy)phenyl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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